Blepharocalyxin C
CAS No.:
Cat. No.: VC1882272
Molecular Formula: C38H42O7
Molecular Weight: 610.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H42O7 |
|---|---|
| Molecular Weight | 610.7 g/mol |
| IUPAC Name | (2S,3S,4S,6S)-3-[(E,3S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-1-en-3-yl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-ol |
| Standard InChI | InChI=1S/C38H42O7/c39-30-13-2-25(3-14-30)1-10-29(23-34(43)19-8-26-4-15-31(40)16-5-26)37-36(44)24-35(22-9-27-6-17-32(41)18-7-27)45-38(37)28-11-20-33(42)21-12-28/h1-7,10-18,20-21,29,34-44H,8-9,19,22-24H2/b10-1+/t29-,34+,35+,36+,37+,38-/m1/s1 |
| Standard InChI Key | OCGXHNIZNJTINO-XKXZSYDMSA-N |
| Isomeric SMILES | C1[C@@H](O[C@@H]([C@H]([C@H]1O)[C@@H](C[C@H](CCC2=CC=C(C=C2)O)O)/C=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O |
| Canonical SMILES | C1C(OC(C(C1O)C(CC(CCC2=CC=C(C=C2)O)O)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)CCC5=CC=C(C=C5)O |
Introduction
Chemical Structure and Properties
Blepharocalyxin C belongs to a novel class of dimeric diarylheptanoids with a unique carbon framework. This compound, with molecular formula C38H42O7, features a distinctive structure consisting of two diarylheptanoid units combined in a novel arrangement . Blepharocalyxins C–E (compounds 5–7 in original research) share this dimeric characteristic but with distinct structural variations that influence their biological activities .
The stereochemistry at the chiral centers of Blepharocalyxin C was elucidated using sophisticated spectroscopic techniques, primarily 2D NMR spectroscopy, which revealed its complex three-dimensional architecture . This compound's structure is characterized by:
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InChIKey: OCGXHNIZNJTINO-VLSFOVKVSA-N
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Molecular Formula: C38H42O7
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Structural Features: A novel carbon framework consisting of two interconnected diarylheptanoid units
Unlike its counterpart Blepharocalyxin D, which contains a trans-2,8-dioxabicyclo[4.4.0]decane central core, Blepharocalyxin C maintains a simpler dimeric arrangement that nonetheless contributes to its biological properties .
Source and Isolation
Blepharocalyxin C was initially isolated from the seeds of Alpinia blepharocalyx K. Schum. (Zingiberaceae), a plant traditionally used in Chinese medicine for treating stomach disorders . The isolation process involved multiple sophisticated separation techniques:
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Initial extraction of plant material (seeds) using ethanol
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Fractionation of the residual portion of the ethanol extract
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Purification through various chromatographic methods
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Structural characterization using advanced spectroscopic techniques
The compound was isolated alongside related structures, including Blepharocalyxins D and E, as well as several other diarylheptanoids bearing tetrahydropyran rings . Notably, the isolation yield from natural sources is extremely limited, with only small quantities obtained from substantial amounts of plant material, posing challenges for extensive biological testing and commercial development .
Biological Activities
Antiproliferative Properties
Blepharocalyxin C demonstrates noteworthy antiproliferative activity against multiple cancer cell lines, though with varying potency. The following table summarizes its documented activities:
Table 1: Antiproliferative Activity of Blepharocalyxin C Against Cancer Cell Lines
| Cell Line | Description | ED50 Value (μmol/L) | Control (5-Fluorouracil) ED50 (μmol/L) |
|---|---|---|---|
| Colon26-L5 | Murine colon carcinoma | 29.6 | 0.53 |
| HT-1080 | Human fibrosarcoma | 78.8 | 8.0 |
Comparative Analysis with Related Compounds
Blepharocalyxin C is one of several related compounds isolated from Alpinia blepharocalyx. Comparing its properties with those of other blepharocalyxins provides valuable structure-activity insights:
Table 2: Comparative Antiproliferative Activity of Blepharocalyxins
| Compound | Structure Distinction | Colon26-L5 ED50 (μM) | HT-1080 ED50 (μM) |
|---|---|---|---|
| Blepharocalyxin C | Basic dimeric diarylheptanoid | 29.6 | 78.8 |
| Blepharocalyxin D | Additional oxane ring through ring closure | 3.61 | Not specified |
| Blepharocalyxin E | Diarylheptanoids coupled via 6-7' bond | Not specified | 9.02 |
This comparison reveals that structural modifications significantly impact biological activity. Blepharocalyxin D, with its additional oxane ring, demonstrates approximately 8-fold greater potency against colon carcinoma cells compared to Blepharocalyxin C . Similarly, Blepharocalyxin E shows substantially enhanced activity against fibrosarcoma cells compared to Blepharocalyxin C .
Research Developments and Synthetic Approaches
While the search results don't provide specific information on synthetic approaches exclusively for Blepharocalyxin C, significant progress has been made toward synthesizing related compounds. These approaches potentially provide valuable methodologies that could be adapted for Blepharocalyxin C synthesis:
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Stereoselective approaches to C-aryl pyranoside synthesis have been developed as models for Blepharocalyxin E synthesis
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Synthetic strategies utilizing exo-substituted tetrahydro-4H-furo[2,3-b]pyran-2-one derivatives have shown promise
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Lewis acid-mediated reactions have been employed to effect C-aryl pyranoside synthesis
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Rearrangement of γ-lactones under acidic conditions has successfully produced desired structural features
Recent research has also explored bioinspired strategies for synthesizing the complex fused oxygen heterocycles present in these compounds. For instance, researchers have investigated novel intramolecular Prins cyclization approaches and explored installation methods for the side chains that adorn these complex molecules .
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